molecular formula C24H24N4O4S B11639782 N-(2-hydroxyethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

N-(2-hydroxyethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

Cat. No.: B11639782
M. Wt: 464.5 g/mol
InChI Key: SJBQIZITQYJUJA-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, which is known for its biological activity, and a sulfonamide group, which is commonly found in many pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide typically involves multiple steps, including the formation of the phthalazine core, the introduction of the methoxyphenyl group, and the attachment of the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. Optimization of reaction conditions and purification processes is essential to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions can introduce new functional groups, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(2-hydroxyethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its sulfonamide group, which is known for its therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the phthalazine core may interact with DNA or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-N-(2-{(4-methoxyphenyl)acetylacetyl]amino}ethyl)amino}ethyl)acetamide
  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone

Uniqueness

N-(2-hydroxyethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is unique due to its combination of a phthalazine core and a sulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic effects.

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)-5-[4-(4-methoxyanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C24H24N4O4S/c1-16-7-8-17(15-22(16)33(30,31)25-13-14-29)23-20-5-3-4-6-21(20)24(28-27-23)26-18-9-11-19(32-2)12-10-18/h3-12,15,25,29H,13-14H2,1-2H3,(H,26,28)

InChI Key

SJBQIZITQYJUJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC)S(=O)(=O)NCCO

Origin of Product

United States

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